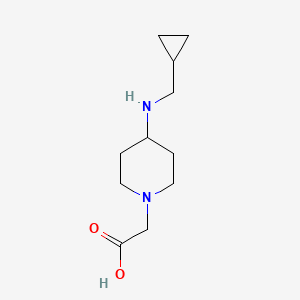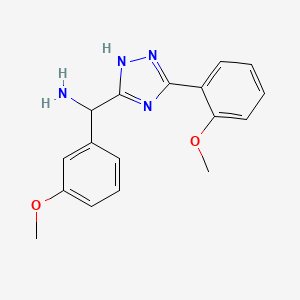
(3-Methoxyphenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxyphenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine is a complex organic compound that features a triazole ring substituted with methoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of methoxyphenyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with methoxy-substituted benzaldehydes under acidic conditions. The reaction is usually carried out in solvents like ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methoxyphenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitrating agents like nitric acid and sulfuric acid, halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrotriazoles.
Substitution: Nitro or halogen-substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Methoxyphenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The triazole ring is known for its bioactivity, and the methoxyphenyl groups can enhance the compound’s interaction with biological targets.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities. The compound’s ability to interact with various enzymes and receptors makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism of action of (3-Methoxyphenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the methoxyphenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Methoxyphenyl)ethylamine: A simpler compound with similar methoxyphenyl substitution but lacking the triazole ring.
(5-Fluoro-2-methoxyphenyl)(3-methoxyphenyl)methanamine: A compound with similar structural features but with a fluorine substitution.
(3-Methoxyphenyl)boronic acid: Another methoxyphenyl-substituted compound used in organic synthesis.
Uniqueness
(3-Methoxyphenyl)(5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine is unique due to the presence of both the triazole ring and methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C17H18N4O2 |
|---|---|
Poids moléculaire |
310.35 g/mol |
Nom IUPAC |
(3-methoxyphenyl)-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C17H18N4O2/c1-22-12-7-5-6-11(10-12)15(18)17-19-16(20-21-17)13-8-3-4-9-14(13)23-2/h3-10,15H,18H2,1-2H3,(H,19,20,21) |
Clé InChI |
RNMPSVHPNNBXSJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(C2=NC(=NN2)C3=CC=CC=C3OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Tert-butyl 1-ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1,3-dicarboxylate](/img/structure/B11799053.png)
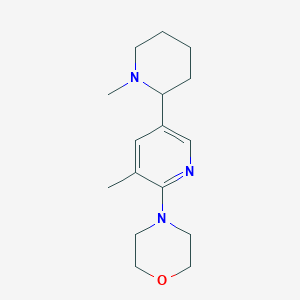
![3-Amino-2-(5-methoxypyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11799059.png)
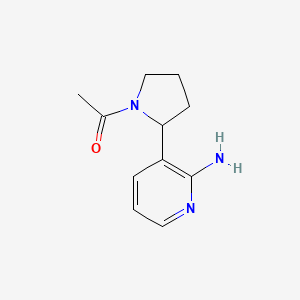


![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11799085.png)
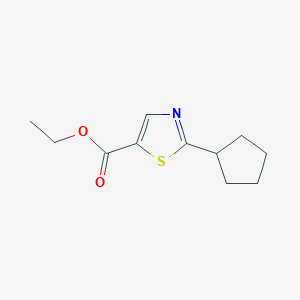
![1-Biphenyl-4-yl-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B11799106.png)


